molecular formula C14H29NO2 B12278995 (R)-2-Aminotetradecanoic acid

(R)-2-Aminotetradecanoic acid

Cat. No.: B12278995
M. Wt: 243.39 g/mol
InChI Key: BVXKPGXJOLWHFI-CYBMUJFWSA-N
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Description

®-2-Aminotetradecanoic acid is a chiral amino acid with a long aliphatic chain It is a non-proteinogenic amino acid, meaning it is not typically found in proteins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Aminotetradecanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a keto acid, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of ®-2-Aminotetradecanoic acid may involve biocatalytic processes, where enzymes are used to catalyze the reaction. This method can be more environmentally friendly and cost-effective compared to traditional chemical synthesis. Enzymes such as lipases or transaminases can be employed to achieve the desired stereochemistry and yield.

Chemical Reactions Analysis

Types of Reactions

®-2-Aminotetradecanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso compound.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used to convert the amino group into a more reactive intermediate.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

®-2-Aminotetradecanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-Aminotetradecanoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The long aliphatic chain allows it to interact with hydrophobic regions of proteins, potentially altering their function. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Aminotetradecanoic acid: The enantiomer of ®-2-Aminotetradecanoic acid, with different stereochemistry.

    2-Aminododecanoic acid: A shorter-chain analog with similar functional groups.

    2-Aminooctadecanoic acid: A longer-chain analog with similar functional groups.

Uniqueness

®-2-Aminotetradecanoic acid is unique due to its specific stereochemistry and chain length, which can influence its physical and chemical properties. Its ability to interact with hydrophobic regions of proteins and its potential for selective binding make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H29NO2

Molecular Weight

243.39 g/mol

IUPAC Name

(2R)-2-aminotetradecanoic acid

InChI

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13H,2-12,15H2,1H3,(H,16,17)/t13-/m1/s1

InChI Key

BVXKPGXJOLWHFI-CYBMUJFWSA-N

Isomeric SMILES

CCCCCCCCCCCC[C@H](C(=O)O)N

Canonical SMILES

CCCCCCCCCCCCC(C(=O)O)N

Origin of Product

United States

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